1,1,1-Trinitropropane

Oxygen Balance Energetic Materials Propellant Formulation

1,1,1-Trinitropropane (CAS 5437-63-8) is an aliphatic polynitro compound characterized by three nitro groups attached to a single terminal carbon atom (a geminal trinitromethyl moiety). It exists as a liquid energetic material with a molecular weight of 179.09 g/mol.

Molecular Formula C3H5N3O6
Molecular Weight 179.09 g/mol
CAS No. 5437-63-8
Cat. No. B15490958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trinitropropane
CAS5437-63-8
Molecular FormulaC3H5N3O6
Molecular Weight179.09 g/mol
Structural Identifiers
SMILESCCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C3H5N3O6/c1-2-3(4(7)8,5(9)10)6(11)12/h2H2,1H3
InChIKeyWFNMEOVAYOYUJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trinitropropane (CAS 5437-63-8) Procurement Guide: Sourcing Specifications for a Gem-Trinitro Energetic Liquid


1,1,1-Trinitropropane (CAS 5437-63-8) is an aliphatic polynitro compound characterized by three nitro groups attached to a single terminal carbon atom (a geminal trinitromethyl moiety). It exists as a liquid energetic material with a molecular weight of 179.09 g/mol . Its physicochemical properties include a reported density of 1.3938 g/cm³ at 22 °C, a melting point of -57.7 °C, and a boiling point of 23 °C at 2 Torr, indicating significant volatility under reduced pressure . As a member of the nitroalkane class, its energetic potential derives from the high oxygen content and strained C-NO₂ bonds, positioning it as a candidate for evaluation in propellant and explosive formulations where liquid monopropellant characteristics are desired [1].

Why 1,1,1-Trinitropropane Cannot Be Readily Substituted by Other Liquid Nitroalkanes or Nitrate Esters in Critical Energetic Formulations


Substitution of 1,1,1-trinitropropane with other liquid nitroalkanes (e.g., nitromethane, nitroethane, 2-nitropropane) or nitrate esters (e.g., nitroglycerin) without rigorous reformulation is not chemically or performance-equivalent. The gem-trinitro configuration imparts a distinct oxygen balance and density profile that differs fundamentally from mononitroalkanes and vicinal trinitro isomers [1]. Crucially, the thermal decomposition mechanism of 1,1,1-trinitroalkanes proceeds via a distinct pathway involving reduced C-N bond strength due to the geminal substitution, which directly impacts its sensitivity and decomposition kinetics compared to mononitro or gem-dinitro analogs [2]. The specific molecular architecture dictates both the energy release profile and the safety envelope, meaning procurement of a 'similar' liquid energetic compound will not yield identical ballistic or stability characteristics without extensive re-engineering of the entire formulation.

Quantitative Differentiators for 1,1,1-Trinitropropane: Comparative Energetic, Physical, and Stability Data


Oxygen Balance (OB) Comparison with Monopropellant Baseline Nitromethane

The oxygen balance (OB) is a critical determinant of detonation energy and gas production. Based on its molecular formula C₃H₅N₃O₆, the calculated oxygen balance for 1,1,1-trinitropropane is -13.4% [1]. This represents a significantly less negative OB compared to the widely used liquid monopropellant baseline nitromethane (CH₃NO₂), which has a calculated OB of -39.3%. This quantitative difference indicates that 1,1,1-trinitropropane requires less external oxidizer to achieve complete combustion, or conversely, it can be formulated as a more oxidizer-rich component in fuel blends.

Oxygen Balance Energetic Materials Propellant Formulation

Liquid Density Comparison with Nitromethane and 2-Nitropropane

Volumetric energy density is a function of the material's physical density. 1,1,1-Trinitropropane exhibits a measured density of 1.3938 g/cm³ at 22 °C . This density is substantially higher than that of the common monopropellant nitromethane (ρ ≈ 1.137 g/cm³ at 20 °C) and the structural isomer 2-nitropropane (ρ ≈ 0.992 g/cm³ at 20 °C). This increased density translates directly to higher energy content per unit volume, a critical metric for volume-constrained applications such as torpedo propulsion or compact munitions.

Density Volumetric Energy Physical Property

Thermal Decomposition Pathway Differentiation from Mononitroalkanes

The thermal stability and decomposition mechanism of gem-trinitro compounds like 1,1,1-trinitropropane differ fundamentally from mononitroalkanes. Literature indicates that 1,1,1-trinitroalkanes decompose via a mechanism involving a reduced C-N bond strength due to the geminal substitution effect, leading to decomposition at lower temperatures compared to mononitroalkanes which primarily undergo HNO₂ elimination [1]. While specific activation energy (Ea) values for 1,1,1-trinitropropane are not provided in the open literature, the rate-determining step is established as distinct from compounds like 1-nitropropane or 2-nitropropane. Studies on gem-trinitro compounds show that depending on structure, the decomposition rate can change by more than two orders of magnitude compared to related nitro compounds [2].

Thermal Stability Decomposition Kinetics Safety

Utility as a Synthetic Building Block for High-Density Oxidizers

The 1,1,1-trinitroprop-2-yl moiety serves as a versatile scaffold for synthesizing high-density energetic oxidizers. Derivatives such as N,N′-bis(1,1,1-trinitropropan-2-yl)urea have been synthesized and evaluated, with calculated detonation velocities (e.g., 8469 m/s for the urea derivative) that place them in the same performance range as well-known energetic materials [1]. This is in contrast to simpler nitroalkanes like nitromethane or nitroethane, which lack the dense, oxidizer-rich gem-trinitro group and do not serve as direct precursors to similarly high-performance solid derivatives. The presence of the 1,1,1-trinitropropyl group allows for the creation of compounds with tailored oxygen balance and density profiles.

Synthesis Energetic Derivatives Oxidizer

High-Value Procurement Applications for 1,1,1-Trinitropropane Based on Quantified Differentiation


Development of Volume-Constrained Liquid Monopropellants

Procurement of 1,1,1-trinitropropane is scientifically justified for R&D programs focused on torpedo propulsion, missile thrusters, or other volume-constrained liquid monopropellant systems. Its density advantage of >23% over nitromethane directly addresses the critical need to maximize energy per unit volume, enabling more compact fuel tank designs and potentially longer range or higher payload capacity. Formulators can leverage its less negative oxygen balance (-13.4%) to design fuel-oxidizer mixtures with improved overall combustion efficiency [1].

Synthesis of Novel High-Density Energetic Oxidizers and Plasticizers

1,1,1-Trinitropropane is a critical procurement item for synthetic chemistry laboratories engaged in developing next-generation energetic materials. Its unique 1,1,1-trinitroprop-2-yl moiety is a proven building block for creating dense oxidizers, as demonstrated by the synthesis of derivatives with calculated detonation velocities approaching 8500 m/s [2]. This application scenario is not applicable to simpler nitroalkanes, which lack the requisite functional group density and oxygen content to yield such high-performance derivatives. The compound enables access to a specific, patentable chemical space in the field of energetic materials [3].

Fundamental Studies of Gem-Trinitro Thermal Decomposition Mechanisms

For academic and defense research institutions focused on energetic materials safety and aging, 1,1,1-trinitropropane represents a model compound for studying the unique thermal decomposition kinetics of gem-trinitroalkanes. As literature confirms that this class decomposes via a distinct, lower-temperature radical pathway compared to mononitroalkanes [4], procurement is essential for generating experimental data to validate computational models. This research underpins the development of predictive tools for stability and compatibility, which are not possible using more common but mechanistically dissimilar nitroalkanes [5].

Formulation of Specialty Energetic Mixtures Requiring Controlled Explosion Characteristics

Patented fuel formulations leverage 1,1,1-trinitropropane in mixtures with suppressants (e.g., dicyclohexyl amine chromate) to modify explosion characteristics [6]. Procurement is indicated for organizations seeking to develop or reproduce these specialized, non-hypergolic liquid fuels where precise control over combustion and detonation behavior is paramount. The specific interaction of the gem-trinitro structure with suppressant additives offers a formulation space that is not accessible with other nitroparaffins.

Technical Documentation Hub

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